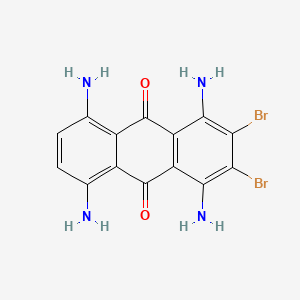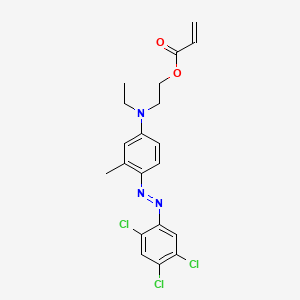
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is a complex organic compound with a unique structure that includes an acrylate group, a diazo group, and a trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate typically involves multiple steps. The process begins with the preparation of the diazo compound, which is then reacted with an appropriate acrylate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of diazo compounds on biological systems.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazenyl)phenyl)amino)ethyl acrylate
- 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
7383-51-9 |
|---|---|
Fórmula molecular |
C20H20Cl3N3O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3 |
Clave InChI |
YIJLNNAGCWRDLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


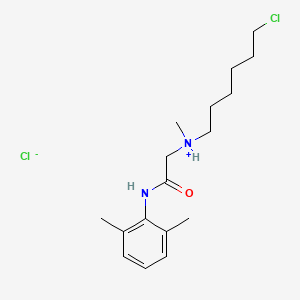

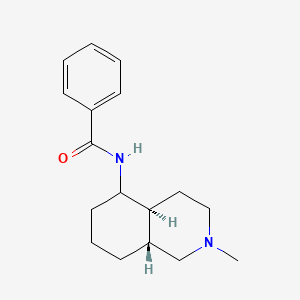


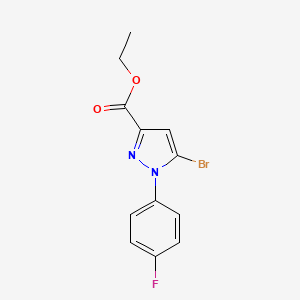

![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
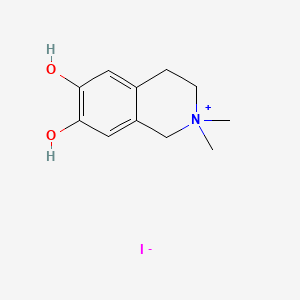
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
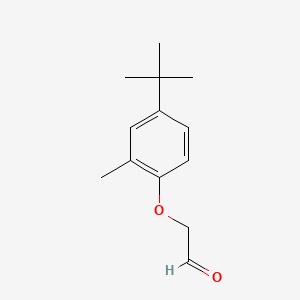
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
